L-CYSTINE (15N2)
Description
Rationale for (15N2) Isotopic Labeling of L-Cystine
L-Cystine is a dimer of the amino acid L-cysteine, formed by a disulfide bond. It plays a crucial role in protein structure and redox homeostasis within the cell. medchemexpress.comymdb.ca The specific labeling of L-Cystine with two ¹⁵N atoms provides a distinct mass shift that can be readily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. irisotope.comsigmaaldrich.com
The rationale for using L-Cystine (15N2) stems from several key advantages:
Metabolic Tracing: It allows researchers to track the incorporation of cystine into proteins and follow its conversion into other metabolites. This is invaluable for studying the complexities of amino acid metabolism and its dysregulation in various diseases. vulcanchem.com
Pathway Elucidation: By analyzing the distribution of the ¹⁵N label in downstream metabolites, scientists can delineate and quantify the activity of specific metabolic pathways involving cystine. nih.gov
Internal Standard: L-Cystine (15N2) can be used as an internal standard in quantitative metabolomics studies. Because it has the same chemical properties as its unlabeled counterpart, it co-elutes during chromatography and has a similar ionization efficiency in mass spectrometry, enabling more accurate quantification of endogenous L-Cystine levels. eurisotop.com
Scope and Research Orientations of L-Cystine (15N2) Studies
The application of L-Cystine (15N2) spans a wide range of research areas, primarily focused on understanding the intricate details of cellular metabolism and protein dynamics.
Key Research Applications:
| Research Area | Description of L-Cystine (15N2) Application |
| Metabolomics | Used as a tracer to map the metabolic fate of cystine and identify novel metabolic pathways. It helps in quantifying the flux through pathways involving sulfur-containing amino acids. isotope.comvulcanchem.com |
| Proteomics | Enables the study of protein synthesis and turnover rates. By measuring the rate of ¹⁵N incorporation into newly synthesized proteins, researchers can gain insights into protein dynamics under different physiological or pathological conditions. isotope.comoup.com |
| Disease Research | Investigating metabolic alterations in diseases such as cancer and hyperthyroidism. For example, studies have used stable isotope-resolved metabolomics (SIRM) with labeled amino acids to trace metabolic transformations in cancerous and non-cancerous tissues. nih.govnih.gov |
| Biomolecular NMR | The ¹⁵N label is NMR-active, allowing for detailed structural and dynamic studies of proteins and other biomolecules containing cystine. isotope.com |
Detailed Research Findings:
Recent studies have highlighted the utility of stable isotope-labeled amino acids, including L-Cystine (15N2), in uncovering the metabolic reprogramming associated with various diseases. For instance, in cancer research, tracing the metabolism of labeled amino acids helps to understand how tumors rewire their metabolic pathways to support rapid growth. nih.gov In a study on hyperthyroidism, L-cystine was identified as a metabolite that changed significantly after antithyroid treatment, suggesting its role in the underlying metabolic disturbances. nih.gov Furthermore, research in Entamoeba histolytica utilized labeled cysteine to trace its metabolic fate, revealing novel metabolic pathways. niph.go.jp
The properties of L-Cystine (15N2) make it a crucial tool for these advanced research applications.
Physicochemical Properties of L-Cystine (15N2):
| Property | Value |
| Chemical Formula | [SCH₂CH(¹⁵NH₂)COOH]₂ isotope.com |
| Molecular Weight | 242.29 g/mol isotope.comsigmaaldrich.com |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N sigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
| Unlabeled CAS Number | 56-89-3 isotope.com |
The continued use and development of stable isotope-labeled compounds like L-Cystine (15N2) are set to further unravel the complexities of biological systems, offering new avenues for understanding health and disease.
Properties
Molecular Weight |
242.29 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Isotopic Incorporation Methodologies of L Cystine 15n2
Strategies for Stable Isotope Enrichment
The introduction of stable isotopes into molecules like L-Cystine is a fundamental process for enabling its use in sophisticated analytical studies. The primary goal is to replace the naturally abundant nitrogen-14 (¹⁴N) with nitrogen-15 (B135050) (¹⁵N) at specific positions within the molecule, thereby creating a "heavy" version that can be distinguished by mass spectrometry.
Precursor-Based Isotopic Labeling
A common and direct method for synthesizing L-Cystine (¹⁵N₂) involves the use of isotopically labeled precursors. This chemical synthesis approach provides a high degree of control over the final product's isotopic purity and the specific location of the labels. The synthesis often starts with a simpler, commercially available ¹⁵N-labeled molecule, which is then elaborated through a series of chemical reactions to build the L-Cysteine monomer. Subsequent oxidation of two L-Cysteine-¹⁵N molecules forms the disulfide bond of L-Cystine (¹⁵N₂).
For instance, the synthesis can commence from a ¹⁵N-labeled source of ammonia, which is incorporated into a precursor molecule that eventually forms the amino group of cysteine. The precise control of reaction conditions is crucial to ensure the integrity of the isotopic label throughout the synthetic sequence. vulcanchem.com This method is highly effective for producing L-Cystine with very high isotopic enrichment, often exceeding 98 atom % ¹⁵N. sigmaaldrich.com
Biosynthetic Incorporation Techniques
An alternative to chemical synthesis is the use of biological systems to incorporate the stable isotope. researchgate.netcambridge.orgcambridge.org This technique leverages the natural metabolic pathways of microorganisms, such as Escherichia coli, to produce ¹⁵N-labeled amino acids. In this method, the microorganisms are cultured in a minimal medium where the sole source of nitrogen is a ¹⁵N-labeled compound, typically ¹⁵NH₄Cl (ammonium chloride). researchgate.netcambridge.org
The bacteria take up the ¹⁵N-labeled nitrogen and use it to synthesize all of their nitrogen-containing biomolecules, including amino acids. By providing the appropriate carbon sources and other essential nutrients, the bacteria can be induced to overexpress specific proteins, from which the labeled amino acids can be harvested. cambridge.org While this method can be cost-effective for producing a mixture of ¹⁵N-labeled amino acids, the isolation and purification of a single amino acid like L-Cystine require subsequent sophisticated separation techniques. A challenge with this method is the potential for "isotopic scrambling," where the ¹⁵N label may be distributed among various amino acids through metabolic interconversions. anu.edu.au
Production and Purification of L-Cystine (15N2) for Research Applications
Following synthesis or biosynthetic production, L-Cystine (¹⁵N₂) must be rigorously purified to remove any unreacted precursors, byproducts, and other impurities. The purity of the final product is critical for its intended use in sensitive analytical applications.
A common purification strategy involves ion-exchange chromatography. google.com This technique separates molecules based on their net charge. Since amino acids are zwitterionic, their charge can be manipulated by adjusting the pH of the solution, allowing for their selective binding to and elution from an ion-exchange resin. Elution with an acidic solution, such as hydrochloric acid, can effectively release the bound L-Cystine. google.com
Further purification can be achieved through techniques like recrystallization. L-Cystine has very low solubility in water, a property that can be exploited for purification. google.com By carefully controlling the temperature and pH, crude L-Cystine can be dissolved and then precipitated out of solution, leaving impurities behind. google.com The final product is often obtained as a solid, which should be stored under refrigerated conditions and protected from light to maintain its stability. isotope.com
Quality Assurance and Isotopic Purity Verification for L-Cystine (15N2) Reference Materials
For L-Cystine (¹⁵N₂) to be used as a reliable reference material in quantitative studies, its chemical and isotopic purity must be accurately determined and certified. This process involves a combination of analytical techniques.
Mass Spectrometry (MS) is a primary tool for verifying the isotopic enrichment of L-Cystine (¹⁵N₂). By analyzing the mass-to-charge ratio of the molecule, the proportion of molecules containing one or two ¹⁵N atoms can be precisely determined. This allows for the calculation of the atom percent enrichment of ¹⁵N. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for both structural confirmation and purity assessment. ¹H and ¹³C NMR can confirm the chemical structure of the L-Cystine molecule, while ¹⁵N NMR can directly observe the incorporated ¹⁵N nuclei, providing further evidence of successful labeling. acs.org Quantitative NMR (qNMR) can also be used to determine the concentration of L-Cystine in a solution with high accuracy. nih.gov
Chromatographic methods , such as High-Performance Liquid Chromatography (HPLC), are employed to assess the chemical purity of the compound. These methods separate the L-Cystine (¹⁵N₂) from any other structurally similar impurities that may be present. nih.gov
Certified Reference Materials (CRMs) for L-Cystine are produced in accordance with international standards like ISO 17034 and ISO/IEC 17025. sigmaaldrich.com These standards ensure the material's traceability and provide a comprehensive Certificate of Analysis detailing its purity, isotopic enrichment, and associated uncertainties. sigmaaldrich.comnist.gov
Below is an interactive table summarizing the key properties and analytical data for L-Cystine (¹⁵N₂).
| Property | Typical Value/Method | Reference |
| Chemical Formula | C₆H₁₂¹⁵N₂O₄S₂ | arctomsci.com |
| Molecular Weight | ~242.29 g/mol | arctomsci.com |
| Isotopic Purity | ≥ 98 atom % ¹⁵N | sigmaaldrich.com |
| Chemical Purity | ≥ 98% | isotope.com |
| Analytical Techniques | Mass Spectrometry, NMR, HPLC | sigmaaldrich.comacs.orgnih.gov |
| Storage Conditions | Refrigerated (-5°C to 5°C), protected from light | vulcanchem.comisotope.com |
Application of L Cystine 15n2 in Metabolic Flux Analysis and Pathway Elucidation
Tracing Cysteine and Sulfur Metabolism Dynamics
L-Cystine (15N2) is an invaluable tool for elucidating the complex pathways of cysteine and sulfur metabolism. Once taken up by cells, L-cystine is reduced to L-cysteine, which then serves as a precursor for numerous essential biomolecules, including proteins, glutathione (B108866), and taurine. nih.govresearchgate.net Tracking the incorporation of the 15N label from L-Cystine (15N2) into these downstream metabolites enables researchers to map and quantify the activity of these metabolic routes in different biological contexts.
In vivo studies using stable isotope-labeled amino acids allow for the investigation of metabolic pathways within a whole organism. By administering L-Cystine (15N2) to animal models, researchers can trace how different tissues and organs obtain and utilize cysteine. moffitt.org This methodology has revealed that while some tissues, like the liver, can synthesize cysteine de novo via the transsulfuration pathway, most tissues rely on the uptake of cystine from the bloodstream. moffitt.orgnih.gov
Subsequent analysis of tissues using mass spectrometry can identify and quantify 15N-labeled metabolites, revealing the fate of the ingested cystine. For instance, studies have tracked the incorporation of isotopes from labeled cystine into the antioxidant glutathione, demonstrating differential glutathione metabolism across various tumor types. nih.gov This approach is critical for understanding how metabolic pathways are rewired in diseases like cancer and for identifying potential therapeutic targets. moffitt.org
Table 1: In Vivo Tracing of L-Cystine Metabolism in Murine Tissues This table is illustrative, based on findings from stable isotope tracing studies.
| Tissue/Model | Key Metabolic Pathway Traced | Finding | Reference |
|---|---|---|---|
| Healthy Liver | De Novo Cysteine Synthesis & Cystine Uptake | Capable of both synthesizing cysteine and taking it up from circulation. moffitt.org | moffitt.org |
| Healthy Lung | Cystine Uptake | Lacks de novo cysteine synthesis capacity; relies on uptake. moffitt.org | moffitt.org |
| Healthy Pancreas | Cystine Uptake | Lacks de novo cysteine synthesis capacity; relies on uptake. moffitt.org | moffitt.org |
| Lung Adenocarcinoma | Cystine Uptake & Glutathione Synthesis | Retains reliance on cystine uptake for glutathione production. moffitt.orgnih.gov | moffitt.orgnih.gov |
| Pancreatic Ductal Carcinoma | Cystine Uptake & Glutathione Synthesis | Retains reliance on cystine uptake for glutathione production. moffitt.orgnih.gov | moffitt.orgnih.gov |
In vitro models using cultured cells provide a controlled environment to dissect specific aspects of cellular metabolism. When cells are cultured in a medium containing L-Cystine (15N2), the labeled nitrogen atoms are incorporated into cysteine and its derivatives. nih.gov This allows for detailed investigations into how cells transport and metabolize this amino acid. Human diploid fibroblasts, for example, take up cystine, which is then rapidly reduced to cysteine intracellularly. nih.gov
Stable-isotope tracing in cell culture has been used to study the metabolism of L-cysteine in various organisms, including protozoan parasites. nih.gov In Entamoeba histolytica, for instance, labeled L-cysteine was shown to be rapidly metabolized into L-cystine and other derivatives that serve as a storage form of cysteine, highlighting its role in protecting the organism against oxidative stress. nih.gov Such studies are crucial for understanding the unique metabolic adaptations of different cell types and pathogens.
Quantification of Protein Synthesis and Turnover Rates
The balance between protein synthesis and degradation, known as protein turnover, is a fundamental biological process that dictates the cellular proteome. nih.gov Stable isotope labeling with amino acids like L-Cystine (15N2) is a cornerstone technique for measuring protein turnover rates on a large scale. liverpool.ac.ukliverpool.ac.uk When cells or organisms are exposed to a diet or medium containing the labeled amino acid, the "heavy" nitrogen is incorporated into newly synthesized proteins. By measuring the ratio of heavy (labeled) to light (unlabeled) peptides over time using mass spectrometry, researchers can calculate the synthesis and degradation rates for thousands of proteins simultaneously. nih.govnih.gov
Measuring protein turnover on a proteome-wide scale provides a global perspective on the dynamic state of cellular components. liverpool.ac.uk Techniques using 15N-labeling allow for the analysis of the turnover of many proteins at once, moving beyond the study of single proteins or aggregated pools. liverpool.ac.uk In these experiments, an organism or cell culture is metabolically labeled with a 15N source, and the incorporation of the isotope into the proteome is monitored over time. nih.govnih.gov This approach has been applied to various systems, from bacteria and yeast to plants and animals, revealing that protein turnover rates are a key aspect of cellular regulation in response to developmental or environmental changes. nih.gov The resulting data helps to identify which proteins are regulatory, as those with higher turnover rates can respond more quickly to metabolic shifts. liverpool.ac.uk
While global assessments are informative, the real power of stable isotope labeling lies in its ability to determine the turnover rates of individual proteins. liverpool.ac.uk High-resolution mass spectrometry can distinguish between peptides containing the natural 14N isotope and those incorporating the heavy 15N isotope. nih.gov By tracking the change in the relative abundance of the labeled form of a peptide over time, a first-order rate constant for degradation can be calculated for its parent protein. liverpool.ac.uk
These protein-specific rates are crucial for understanding cellular physiology, as they reveal that different proteins within the same cell can have vastly different stabilities, with half-lives ranging from minutes to months. researchgate.net For example, studies have shown that functionally related proteins, such as components of the proteasome, often exhibit similar turnover rates. researchgate.net
Table 2: Illustrative Protein Half-Lives Determined by Stable Isotope Labeling This table presents example data from various studies to illustrate the range of protein turnover rates.
| Protein Class | Example Protein | Organism/Cell Line | Estimated Half-Life | Reference |
|---|---|---|---|---|
| Cell Cycle | Aurora B kinase | Trypanosoma brucei (BSF) | ~2.1 hours | wellcomeopenresearch.org |
| Surface Glycoprotein | ISG75 | Trypanosoma brucei (BSF) | ~2.4 hours | wellcomeopenresearch.org |
| Glycolytic Enzyme | Fructose-bisphosphate aldolase | Trypanosoma brucei (BSF) | ~7.8 hours | wellcomeopenresearch.org |
| Various | Average of 576 proteins | Human HeLa cells | Median: ~20.4 hours | liverpool.ac.uk |
| Various | Average of >300 proteins | Mouse Lung (Young) | Faster than in old mice | nih.gov |
| Various | Average of >3000 proteins | Mouse Tissues | Median: ~2.5 days | biorxiv.org |
Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC) is a powerful technique for measuring protein turnover dynamics, particularly in non-dividing cells like senescent cells or terminally differentiated neurons. nih.gov In a pSILAC experiment, the standard "light" culture medium is replaced for a defined period (a "pulse") with a medium containing a heavy isotope-labeled amino acid, such as L-Cystine (15N2). nih.gov
During the pulse, the heavy amino acid is incorporated into all newly synthesized proteins. After the pulse, the cells are harvested at various time points. The ratio of heavy to light peptides for each protein is then quantified by mass spectrometry. This allows for the calculation of protein synthesis and degradation rates by fitting the data to kinetic models. nih.gov This approach provides a high-throughput method for comparing protein half-lives across different cellular conditions, offering insights into the mechanisms underlying processes like cellular aging and disease. nih.gov The use of precursors with multiple heavy atoms, such as ¹³C and ¹⁵N (e.g., [¹³C₆, ¹⁵N₂]-Lysine), is common in SILAC and pSILAC experiments as it creates a distinct mass shift that is easily detectable by mass spectrometry. nih.govnih.govnih.gov
Elucidation of Glutathione (GSH) Biosynthesis and Redox Pathways
L-Cystine is the oxidized dimer of the amino acid L-Cysteine, which is a crucial component of the tripeptide antioxidant glutathione (GSH). nih.gov The availability of cysteine is often the rate-limiting step in GSH synthesis. mdpi.com L-Cystine (15N2), containing two heavy nitrogen isotopes, is an invaluable tool for dissecting the complexities of GSH metabolism and its role in maintaining cellular redox homeostasis.
The biosynthesis of glutathione involves the sequential ligation of glutamate, cysteine, and glycine. nih.gov By supplying cells with L-Cystine (15N2), researchers can trace the journey of the labeled nitrogen atoms. Once transported into the cell, L-Cystine (15N2) is reduced to two molecules of L-Cysteine (15N1). This labeled cysteine is then incorporated into the newly synthesized glutathione molecule by the enzyme glutamate-cysteine ligase (GCL), followed by the action of glutathione synthetase (GS). nih.gov
The resulting glutathione molecule will contain one 15N atom, making it distinguishable from the pre-existing, unlabeled glutathione pool. Analytical techniques such as mass spectrometry can then be used to measure the rate of incorporation of 15N into the glutathione pool, providing a direct measure of the de novo synthesis rate. acs.org This approach allows for the precise quantification of nitrogen flux from cysteine into the glutathione biosynthesis pathway under various physiological and pathological conditions.
Hypothetical Data from a Tracer Experiment:
| Time (hours) | % 15N Enrichment in Cysteine Pool | % 15N Enrichment in Glutathione (GSH) Pool |
|---|---|---|
| 0 | 0 | 0 |
| 1 | 85 | 15 |
| 4 | 95 | 45 |
| 8 | 98 | 70 |
| 12 | 99 | 85 |
| 24 | 99 | 95 |
Beyond tracing nitrogen flux, L-Cystine (15N2) is instrumental in determining the rates of both glutathione synthesis and turnover. By performing pulse-chase experiments, researchers can gain a dynamic view of glutathione metabolism. In a pulse phase, cells are incubated with L-Cystine (15N2) for a specific duration, leading to the labeling of the glutathione pool. Subsequently, in the chase phase, the labeled medium is replaced with a medium containing unlabeled L-Cystine.
The rate of decline in the 15N-labeled glutathione fraction over time provides a measure of its turnover rate, which encompasses both its degradation and export from the cell. nih.gov These studies have revealed that glutathione has a turnover time that can vary depending on the cell type and metabolic state. nih.gov Such kinetic data are crucial for understanding how cells regulate their antioxidant capacity in response to oxidative stress and other stimuli. nih.gov
Studies of Transsulfuration Pathway Activity and Regulation
The transsulfuration pathway is a key metabolic route that connects methionine metabolism with cysteine biosynthesis. wikipedia.orgnih.gov This pathway allows for the de novo synthesis of cysteine from the essential amino acid methionine, via the intermediate homocysteine. nih.gov Stable isotope tracing with compounds like L-Cystine (15N2) can be employed to investigate the bidirectionality and regulation of this pathway.
While tracers like labeled serine are often used to measure the forward flux towards cysteine synthesis, nih.gov L-Cystine (15N2) can be used to explore the reverse reaction or other metabolic fates of cysteine within this pathway. By monitoring the transfer of the 15N label from cysteine to other pathway intermediates, researchers can assess the activity of enzymes such as cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CGL) under different metabolic conditions. These studies are critical for understanding disorders associated with defects in the transsulfuration pathway, such as homocystinuria. wikipedia.org
Research on Amino Acid Interconversion and Nitrogen Cycling
By tracing the 15N label from L-Cystine (15N2), researchers can map the metabolic routes through which cysteine-derived nitrogen is distributed throughout the cellular amino acid pool. bris.ac.uknih.gov This provides a systems-level view of nitrogen cycling and highlights the interconnectedness of various metabolic pathways. youtube.com These studies are fundamental to understanding how organisms adapt their metabolism to changes in nutrient availability and metabolic demands.
Illustrative Data of Nitrogen Transfer:
| Metabolite | Relative 15N Abundance (after 24h L-Cystine (15N2) labeling) |
|---|---|
| Cysteine | 1.00 |
| Glutathione | 0.85 |
| Alanine | 0.12 |
| Glutamate | 0.05 |
| Aspartate | 0.03 |
Contributions to Understanding Metabolic Reprogramming in Biological Systems
Metabolic reprogramming is a hallmark of various diseases, including cancer. nih.govfrontiersin.org Cancer cells often exhibit altered metabolism to support their rapid proliferation and survival. biorxiv.org The demand for cysteine and glutathione is frequently elevated in cancer cells to counteract increased oxidative stress. frontiersin.org
The use of L-Cystine (15N2) in stable isotope tracing studies allows researchers to probe the metabolic adaptations of cancer cells. By comparing the metabolic fluxes in cancer cells with those in normal cells, it is possible to identify key enzymatic steps and pathways that are dysregulated. For example, such studies can reveal an increased reliance on either extracellular cystine uptake or the de novo synthesis of cysteine via the transsulfuration pathway in specific cancer types. nih.gov This knowledge is invaluable for identifying potential therapeutic targets that can selectively disrupt the metabolic vulnerabilities of cancer cells. nih.gov
L Cystine 15n2 in Advanced Analytical Research Methodologies
Mass Spectrometry (MS)-Based Quantitative Proteomics
In MS-based proteomics, L-Cystine (15N2) enables accurate relative and absolute quantification of proteins by introducing a known mass shift. The mass difference between the labeled ("heavy") and unlabeled ("light") forms of cysteine-containing peptides is readily detected by a mass spectrometer, forming the basis for quantitative comparison. ckisotopes.comoup.com
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Applications
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for in vivo incorporation of "heavy" amino acids into proteins for quantitative proteomics. thermofisher.comnih.gov While L-arginine and L-lysine are commonly used due to their prevalence in tryptic peptides, L-Cystine (15N2) offers a valuable alternative for specific research contexts. thermofisher.comfishersci.commedchemexpress.com
In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for the isotopic form of a specific amino acid. fishersci.com One population is fed "light" (natural abundance) L-cystine, while the other receives "heavy" L-Cystine (15N2). Over several cell divisions, the heavy isotope is fully incorporated into the proteome of the second population. nih.gov After experimental treatment, the cell populations are combined, proteins are extracted and digested (e.g., with trypsin), and the resulting peptides are analyzed by mass spectrometry. The relative peak intensities of the "heavy" and "light" peptide pairs, which are chemically identical but differ in mass, provide a precise measure of the relative abundance of the proteins between the two samples. nih.govnih.gov
The use of L-Cystine (15N2) is particularly advantageous for studying proteins where cysteine residues play key functional roles, such as in disulfide bond formation, metal coordination, or enzymatic active sites.
Table 1: Example SILAC Experimental Design with L-Cystine (15N2)
| Component | Sample A (Control) | Sample B (Treated) |
| Cell Culture Medium | Cystine-deficient medium | Cystine-deficient medium |
| Isotopic Amino Acid | "Light" L-Cystine (¹⁴N₂) | "Heavy" L-Cystine (¹⁵N₂) |
| Protein Incorporation | Proteins contain ¹⁴N-Cystine | Proteins contain ¹⁵N-Cystine |
| Resulting Peptides | "Light" Cysteine-peptides | "Heavy" Cysteine-peptides |
| Mass Difference | Baseline Mass | Mass + ~2 Da per Cystine |
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as a gold-standard method for achieving absolute quantification of molecules, including peptides and proteins. chemie-brunschwig.ch The technique relies on the addition of a known quantity of a stable isotope-labeled analogue of the target analyte to a sample. This labeled compound serves as an internal standard. researchgate.net
For absolute quantification of a specific cysteine-containing peptide, a synthetic version of the peptide is created using L-Cystine (15N2) or L-Cysteine (15N). A precisely measured amount of this "heavy" peptide standard is spiked into the biological sample prior to analysis. The sample is then processed and analyzed by LC-MS. By comparing the mass spectrometer signal intensity of the endogenous "light" peptide to that of the "heavy" internal standard, the absolute quantity of the native peptide in the original sample can be calculated with high accuracy. researchgate.netcreative-proteomics.com This approach effectively corrects for sample loss during preparation and variations in instrument response. oup.com
Table 2: Analyte and Standard Comparison in IDMS
| Analyte Type | Isotopic Label | Source | Role in Quantification |
| Endogenous Peptide | Natural Abundance (contains ¹⁴N) | Biological Sample | Target for Measurement |
| Internal Standard | ¹⁵N-labeled (from L-Cystine (¹⁵N₂)) | Synthetically Produced | Reference for Calculation |
Development of Targeted Proteomic Assays (e.g., MRM/PRM)
Targeted proteomic assays, such as Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM), are methods used to quantify specific, predefined sets of proteins with high sensitivity and specificity. nih.govmdpi.com These assays are critically dependent on stable isotope-labeled synthetic peptides as internal standards for method development and data normalization. nih.govacs.org
To develop an MRM or PRM assay for a cysteine-containing protein, one or more proteotypic peptides (peptides unique to that protein) are selected. nih.gov "Heavy" versions of these peptides are synthesized using labeled amino acids, such as L-Cystine (15N2). These standards are used to optimize mass spectrometer parameters and to identify the specific precursor-to-fragment ion transitions that provide the most robust and interference-free signal. mdpi.com
During sample analysis, the mass spectrometer is programmed to selectively monitor these specific transitions for both the endogenous "light" peptide and its co-eluting "heavy" standard. acs.org The ratio of the integrated peak areas of the light-to-heavy transitions allows for precise relative or absolute quantification of the target protein across multiple samples. nih.gov
Table 3: Example MRM Transitions for a Cysteine-Containing Peptide
| Peptide Version | Precursor Ion (m/z) | Fragment Ion (m/z) | Transition Monitored |
| Light Peptide (¹⁴N-Cys) | 456.7 | 629.3 (y₅) | 456.7 -> 629.3 |
| Light Peptide (¹⁴N-Cys) | 456.7 | 742.4 (y₆) | 456.7 -> 742.4 |
| Heavy Peptide (¹⁵N-Cys) | 457.7 | 630.3 (y₅) | 457.7 -> 630.3 |
| Heavy Peptide (¹⁵N-Cys) | 457.7 | 743.4 (y₆) | 457.7 -> 743.4 |
| Note: m/z values are hypothetical for illustrative purposes. The heavy peptide contains one ¹⁵N-labeled cysteine residue, resulting in a +1 Da shift in the precursor and affected fragment ions. |
Analysis of Peptide and Protein Labeling Patterns
A crucial step in any isotope labeling experiment is to confirm the successful and complete incorporation of the heavy isotope into the proteome. This is achieved by analyzing the mass spectra of peptides derived from the labeled proteins. oup.com
When a protein is labeled with L-Cystine (15N2), each cysteine residue incorporates one ¹⁵N atom. A tryptic peptide containing a single cysteine residue will therefore exhibit a mass increase of 1 Da compared to its unlabeled counterpart. A peptide containing a cystine disulfide bond (two cysteine residues) would show a mass shift of +2 Da. The mass spectrometer resolves the isotopic clusters for both the light and heavy peptides. oup.com The absence or negligible intensity of the light isotopic cluster in the heavy sample confirms complete labeling, which is essential for accurate quantification. nih.gov
Table 4: Theoretical Mass Shift in a Peptide Due to ¹⁵N Labeling
| Peptide Sequence | Isotopic Label | Monoisotopic Mass (Da) | Mass Shift (Da) |
| G-A-C-Y-K | Unlabeled (¹⁴N-Cys) | 524.22 | 0 |
| G-A-C-Y-K | Labeled (¹⁵N-Cys) | 525.22 | +1 |
| Note: Masses are hypothetical and for illustrative purposes. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
In Nuclear Magnetic Resonance (NMR) spectroscopy, isotopic labeling is a fundamental strategy for overcoming the challenges associated with studying large biomolecules like proteins. ckisotopes.comsigmaaldrich.com The introduction of ¹⁵N and ¹³C isotopes provides a means to resolve spectral overlap and perform advanced experiments that reveal information about molecular structure, dynamics, and interactions. purdue.edu
Biomolecular NMR for Protein Structure and Dynamics
L-Cystine (15N2) is used to introduce ¹⁵N labels specifically at cysteine residues within a protein. ckisotopes.comisotope.comchemie-brunschwig.ch This is accomplished by expressing the protein of interest in a minimal medium where the only source of nitrogen for cysteine synthesis is ¹⁵N-labeled, or by providing L-Cystine (15N2) directly in the growth media. sigmaaldrich.com
The ¹⁵N nucleus has a different magnetic moment than the more abundant ¹⁴N nucleus. This property allows for the use of heteronuclear NMR experiments, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment. This experiment generates a spectrum where each peak corresponds to a specific amide group in the protein backbone, as well as the sidechains of certain amino acids like tryptophan. purdue.edu By using ¹⁵N-labeled cystine, researchers can unambiguously assign the signals corresponding to cysteine residues.
This site-specific labeling is invaluable for:
Structural Analysis: Pinpointing the location and environment of cysteine residues, which are often involved in forming structurally critical disulfide bridges or are located in functional active sites. ckisotopes.com
Dynamic Studies: Probing the motion and flexibility (dynamics) of the protein backbone and sidechains at and around cysteine residues on various timescales. purdue.edu
Interaction Mapping: Monitoring changes in the chemical environment of cysteine residues upon binding to other molecules (proteins, ligands, or drugs), thereby identifying interaction interfaces.
Table 5: Key NMR Experiments Benefiting from ¹⁵N Labeling
| NMR Experiment | Information Gained | Relevance of L-Cystine (¹⁵N₂) Labeling |
| ¹H-¹⁵N HSQC | A "fingerprint" of the protein, with one peak per N-H group. | Allows unambiguous assignment and monitoring of cysteine residue signals. |
| ¹⁵N Relaxation (T₁, T₂) | Backbone and side-chain dynamics on ps-ns timescales. | Provides specific information on the flexibility of the polypeptide chain at cysteine locations. purdue.edu |
| Heteronuclear NOE | Structural constraints (distances between atoms). | Helps define the 3D structure around the labeled cysteine residues. ckisotopes.com |
Simplification of NMR Spectra through Isotopic Enrichment
The study of proteins and other macromolecules by NMR spectroscopy can be hindered by the complexity and overlap of signals in the resulting spectra. nih.gov Isotopic enrichment with nuclei like 15N is a powerful technique to overcome these challenges. nih.gov The incorporation of 15N, as in L-Cystine (15N2), into proteins allows for the use of heteronuclear NMR experiments, which disperse signals into additional dimensions, significantly reducing spectral congestion. nih.govckisotopes.com
This simplification is crucial for the detailed structural and dynamic analysis of proteins. By selectively introducing 15N-labeled amino acids, researchers can "turn on" signals from specific sites within the protein, while the rest of the molecule remains "NMR-invisible." researchgate.net This approach, known as specific isotopic labeling, dramatically simplifies spectra, enhances sensitivity, and facilitates the assignment of resonances to specific atoms within the protein structure. researchgate.net The availability of proteins uniformly or selectively labeled with 15N has been described as a "quantum leap" in protein NMR, enabling the study of larger and more complex systems with greater precision and efficiency. ckisotopes.comchemie-brunschwig.ch
Ligand-Binding and Protein-Protein Interaction Studies using (15N)-Labeled Probes
The use of 15N-labeled probes, such as those derived from L-Cystine (15N2), is a cornerstone of modern structural biology for investigating molecular interactions. abcam.com In these studies, a protein of interest is enriched with 15N, and its NMR spectrum is recorded. Upon the addition of an unlabeled binding partner (a ligand or another protein), changes in the chemical shifts or intensities of the 15N-HSQC (Heteronuclear Single Quantum Coherence) spectrum are monitored. abcam.com These changes, known as chemical shift perturbations, reveal the specific amino acid residues at the binding interface.
This technique is particularly powerful for characterizing weak binding events and for mapping the "hot spots" on a protein's surface that are critical for the interaction. mdpi.com For example, in a study of the interaction between envoplakin and vimentin (B1176767), the disappearance of peaks in the NMR spectrum of 15N-labeled envoplakin upon the addition of vimentin indicated a successful interaction. jove.com Furthermore, advanced methods like asymmetric labeling, where one protein partner is 15N-labeled and the other is not, allow for the simultaneous recording of individual amide fingerprints for each partner, simplifying the analysis of protein-protein interfaces. mdpi.com
Metabolomics Profiling with (15N2)-Labeled Tracers
Metabolomics aims to comprehensively identify and quantify the small molecules (metabolites) within a biological system. metabolon.com The use of stable isotope tracers, such as L-Cystine (15N2), has revolutionized this field by enabling the tracking of metabolic pathways and the determination of metabolic fluxes. chromservis.eu While non-tracer-based metabolomics can only provide a snapshot of metabolite concentrations, isotopic tracers allow researchers to follow the journey of a labeled atom through a series of biochemical reactions, providing a dynamic view of metabolism. chromservis.eu
L-Cystine (15N2) can be introduced into a biological system, and its downstream metabolites, which will also carry the 15N label, can be identified and quantified. This approach helps to distinguish true biologically derived metabolites from experimental noise and provides a more accurate understanding of pathway regulation. chromservis.eu For instance, in a study of Entamoeba histolytica, [U-13C3, 15N]l-cysteine was used to trace its metabolism, leading to the identification of several previously unknown metabolites. nih.gov
Untargeted and Targeted Metabolite Analysis
Metabolomics studies can be broadly categorized into untargeted and targeted approaches. metabolon.com
Untargeted metabolomics aims to measure as many metabolites as possible in a sample without a preconceived bias. metabolon.com This global approach is often used for discovery and hypothesis generation, helping to identify unexpected metabolic changes in response to a particular stimulus or in a disease state. metabolon.com The use of isotope labeling, such as with L-Cystine (15N2), in untargeted studies can aid in the identification of unknown metabolites by providing information about their elemental composition. metabolomicscentre.ca
Targeted metabolomics , on the other hand, focuses on the precise and quantitative measurement of a specific, predefined set of metabolites. metabolon.com This hypothesis-driven approach is often used to validate findings from untargeted studies or to investigate specific metabolic pathways. metabolon.com In this context, L-Cystine (15N2) and its labeled downstream metabolites can be used as internal standards for accurate quantification. metabolomicscentre.ca An integrated approach, combining both untargeted and targeted methods, can provide a comprehensive and accurate profile of the metabolome. nih.gov
Identification of Labeled Metabolite Isotopologues
When a stable isotope-labeled compound like L-Cystine (15N2) is metabolized, it gives rise to a series of downstream products that contain the isotopic label. These labeled metabolites are known as isotopologues. The identification and quantification of these isotopologues are central to tracer-based metabolomics. universiteitleiden.nl
Mass spectrometry is the primary analytical technique used to detect and distinguish between different isotopologues based on their mass-to-charge ratio (m/z). chemrxiv.org For example, in a study of nitric oxide metabolism, 13C6, 15N4 L-arginine was used as a tracer, and its downstream isotopologues, 13C6, 15N3 L-citrulline and 13C5, 15N2 L-ornithine, were monitored to assess enzyme activity. biorxiv.org Similarly, tracing the metabolism of L-Cystine (15N2) would involve the identification of its various nitrogen-containing metabolic products. The pattern of isotope labeling in these downstream metabolites can provide detailed information about the activity of different metabolic pathways.
Development of High-Resolution Analytical Workflows
The complexity of biological samples and the need for accurate and sensitive detection of molecules like L-Cystine (15N2) and its metabolites necessitate the development of high-resolution analytical workflows. These workflows often involve a combination of sophisticated separation techniques, such as liquid chromatography (LC), with high-resolution mass spectrometry (HRMS). researchgate.net
The development of such workflows aims to achieve high throughput, sensitivity, and specificity. For instance, a rapid LC-FTMS (Fourier Transform Mass Spectrometry) method was developed for the high-throughput analysis of cysteine and cystine in human plasma, demonstrating the power of high-resolution instrumentation. nih.gov Furthermore, integrated workflows are being designed for the quantitative analysis of newly synthesized proteins, which can be labeled with stable isotope-coded amino acids. nih.gov These advanced analytical strategies are essential for fully leveraging the information provided by stable isotope tracers like L-Cystine (15N2) in complex biological research.
Research on Biological Systems Utilizing L Cystine 15n2 As a Tracer
Studies in Cultured Cells and In Vitro Models
In vitro studies using cultured cells are fundamental for dissecting the specific roles of L-cystine in cellular metabolism. By replacing standard cystine with L-Cystine (¹⁵N₂) in the culture medium, researchers can track its uptake and subsequent metabolic transformations under controlled conditions. nih.govnih.gov
A key area of investigation is the synthesis of glutathione (B108866) (GSH), a critical antioxidant. mdpi.com Cancer cells, in particular, often exhibit a high demand for cysteine to produce GSH, which helps them counteract oxidative stress. aacrjournals.orgfrontiersin.org Tracer studies with L-Cystine (¹⁵N₂) have been instrumental in quantifying the flux of cystine into the GSH pool. For example, in studies with liposarcoma cells, [¹⁵N₂]-cystine tracing revealed that certain therapeutic agents can inhibit cystine uptake, leading to impaired GSH synthesis, accumulation of reactive oxygen species (ROS), and ultimately, cell death. nih.gov Similarly, research in pancreatic ductal adenocarcinoma (PDAC) cells used labeled cystine to understand how cells adapt to cystine-limited environments, finding that adapted cells had a faster turnover of GSH. biorxiv.org
These in vitro models also allow for the investigation of specific transport mechanisms. The system x_c_⁻ antiporter, which exchanges extracellular cystine for intracellular glutamate, is a primary route for cystine entry into many cells. frontiersin.org Isotope tracing has demonstrated how inhibition of this transporter affects intracellular cysteine levels and downstream processes. nih.gov Furthermore, studies have shown that under conditions of oxidative stress, the demand for cystine increases to support GSH biosynthesis, a process that can be precisely monitored using L-Cystine (¹⁵N₂). nih.govaacrjournals.org
Table 1: Representative Findings from L-Cystine (¹⁵N₂) Tracing in Cultured Cells This table is interactive. Click on the headers to sort the data.
| Cell Model | Research Focus | Key Finding with ¹⁵N₂ Tracer | Primary Metabolite(s) Traced |
|---|---|---|---|
| Liposarcoma Cells | Effect of Ursodeoxycholic acid (UDCA) | UDCA was shown to inhibit cystine uptake, which subsequently impaired the de novo synthesis of glutathione. nih.gov | Glutathione (GSH) |
| Pancreatic Cancer (PDAC) Cells | Adaptation to cystine limitation | Adapted cells exhibited a faster turnover of GSH/GSSG, suggesting metabolic rewiring. biorxiv.org | Cysteine, Glutathione (GSH/GSSG) |
| Primary Mouse Hepatocytes | Toxicity of TCDD | TCDD exposure increased cystine import via the system x_c_⁻ antiporter to support GSH biosynthesis in response to oxidative stress. nih.gov | Glutathione (GSH/GSSG) |
| Non-Small Cell Lung Cancer (NSCLC) | Role of Cysteine Dioxygenase 1 (CDO1) | Used labeled cystine to trace its incorporation into Coenzyme A (CoA), revealing how CDO1 expression alters cysteine fate. elifesciences.org | Coenzyme A (CoA) |
Investigations in Model Organisms (e.g., Rodent Models)
To understand the systemic metabolism of L-cystine, researchers turn to in vivo studies in model organisms, most commonly rodents. plos.orgnih.gov Administering L-Cystine (¹⁵N₂) to these animals allows for the tracking of its distribution, uptake, and metabolism across various organs and tissues, providing a holistic view of metabolic fluxes that cannot be obtained from in vitro or ex vivo models.
In vivo tracing studies have been critical in characterizing cysteine metabolism in normal versus cancerous tissues within the same animal. Research using genetically engineered mouse models of liver, pancreas, and lung cancers employed stable isotope tracing with labeled cystine to comprehensively interrogate its metabolism. nih.gov These studies revealed that while de novo cysteine synthesis was active in normal liver and pancreas, it was often downregulated in tumors, making them more dependent on cystine uptake from the environment. nih.gov The universal reliance of both normal and tumor tissues on cystine uptake highlights its fundamental importance. nih.gov
Table 3: In Vivo L-Cystine (¹⁵N₂) Research Findings in Rodent Models This table is interactive. Click on the headers to sort the data.
| Model | Research Area | Key Finding from Isotope Tracing | Significance |
|---|---|---|---|
| Genetically Engineered Mouse Models (GEMMs) of Cancer | Tumor vs. Normal Tissue Metabolism | Demonstrated that tumors often rely on external cystine uptake rather than de novo synthesis, unlike some normal tissues. nih.gov | Identifies cystine uptake as a potential therapeutic target in cancer. frontiersin.orgnih.gov |
| Tumor Xenograft Mouse Models | Tumor Redox Homeostasis | Showed that oxidative stress from chemotherapy can increase the demand for cystine to fuel glutathione synthesis in tumors. aacrjournals.org | Provides a method to non-invasively monitor tumor response to redox-based therapies. aacrjournals.org |
| Standard Laboratory Mice | Whole-body Metabolic Labeling | Protocols have been developed to achieve high ¹⁵N enrichment in all tissues, creating ideal internal standards for quantitative studies. nih.gov | Enables highly accurate comparative analysis of metabolism between different physiological states. nih.govscielo.br |
Comparative Metabolic Research Across Biological States
A major strength of using L-Cystine (¹⁵N₂) as a tracer is its application in comparing metabolic activities between different biological states. This comparative approach can reveal critical metabolic shifts that underlie disease, adaptation, or therapeutic response.
Cancer vs. Normal Tissues: A recurring theme in cancer metabolism research is the altered dependency on specific nutrients. frontiersin.org Stable isotope tracing has definitively shown that many tumors have a heightened reliance on extracellular cystine to fuel the synthesis of glutathione, which is essential for surviving the high levels of oxidative stress inherent to malignancy. aacrjournals.orgnih.gov Comparative studies in mouse models have shown that while normal liver tissue can synthesize its own cysteine, liver tumors often lose this ability and become dependent on uptake. nih.gov This metabolic vulnerability of cancer cells is a key area of therapeutic exploration. frontiersin.org
Drug Treatment vs. Control: L-Cystine (¹⁵N₂) tracing is used to probe the metabolic effects of pharmacological agents. For instance, researchers can compare the metabolic flux of labeled cystine in cells or tumors before and after treatment with a drug. nih.govaacrjournals.org This can reveal the mechanism of action, such as a drug's ability to inhibit cystine transport, or identify metabolic adaptations that lead to drug resistance. nih.gov
Stressed vs. Unstressed States: Cells and organisms constantly adapt their metabolism in response to environmental stressors. Comparing cystine metabolism under normal oxygen versus hypoxic conditions, or nutrient-replete versus nutrient-deprived states, can uncover adaptive survival pathways. biorxiv.org For example, studies in pancreatic cancer cells showed that adaptation to low-cystine environments leads to a faster turnover of the glutathione pool, indicating a significant metabolic rewiring to cope with nutrient limitation. biorxiv.org
Table 4: Comparative Metabolic Insights from L-Cystine (¹⁵N₂) Tracing This table is interactive. Click on the headers to sort the data.
| Comparison States | Biological System | Observed Metabolic Shift | Implication |
|---|---|---|---|
| Tumor vs. Adjacent Normal Tissue | Mouse models of lung, liver, pancreas cancer | Tumors showed reduced de novo cysteine synthesis and increased reliance on cystine uptake compared to some normal tissues. nih.gov | Targeting the cystine transporter system x_c_⁻ is a promising anti-cancer strategy. frontiersin.orgnih.gov |
| Chemotherapy-Treated vs. Untreated Tumors | Ovarian cancer mouse model | Increased flux of cystine into glutathione biosynthesis was observed as a response to drug-induced oxidative stress. aacrjournals.org | Provides a dynamic biomarker for assessing tumor response to redox-altering drugs. aacrjournals.org |
| Cystine-Limited vs. Control Culture | Pancreatic cancer cells | Cells adapted to low cystine showed faster turnover and labeling of glutathione, suggesting increased metabolic efficiency. biorxiv.org | Reveals adaptive mechanisms that allow cancer cells to survive in nutrient-poor microenvironments. biorxiv.org |
Computational and Bioinformatic Approaches in L Cystine 15n2 Research
Data Processing for Isotopic Enrichment Analysis
The initial and critical step in any L-Cystine (15N2) tracing study is the processing of raw data from analytical instruments, typically mass spectrometers (MS). This process is fundamental to accurately determine the level of isotopic enrichment in various metabolites and proteins.
Advanced software and algorithms are employed to handle the large and complex datasets generated by MS. These tools perform several key functions:
Peak Detection and Alignment: Identifying the signals corresponding to different molecules and aligning them across multiple samples to ensure accurate comparisons.
Isotopologue Distribution Analysis: Determining the relative abundance of different isotopic forms (isotopologues) of a molecule. In the case of L-Cystine (15N2), this involves quantifying the molecules that have incorporated the heavy nitrogen isotopes.
Correction for Natural Isotope Abundance: Natural carbon, nitrogen, and other elements have a certain percentage of heavy isotopes. Computational methods are used to subtract this natural background to accurately calculate the enrichment from the L-Cystine (15N2) tracer.
Quantification: Calculating the concentration of both labeled and unlabeled metabolites.
Several software packages are available for these tasks, some of which are instrument-specific while others are open-source and more broadly applicable. For instance, software like MassHunter and Analyst are often used to control LC-MS/MS instruments and perform initial data acquisition. nih.gov Subsequent data processing may involve specialized tools that can handle stable isotope tracing data, performing functions like Gaussian curve fitting and dynamic programming for alignment. semanticscholar.org The goal of this meticulous data processing is to generate a clean and accurate dataset that reflects the true isotopic enrichment in the biological system under study.
A study on retroperitoneal liposarcoma cells utilized [15N2]-cystine to trace its metabolic fate. The data from the liquid chromatography-mass spectrometry (LC-MS/MS) analysis was processed using software such as Analyst and Mutiquant to measure the isotopologs of metabolites involved in glutathione (B108866) biosynthesis. nih.gov
Metabolic Network Reconstruction and Flux Modeling
Once the isotopic enrichment data is processed, it can be used to reconstruct and model metabolic networks. This approach, often referred to as metabolic flux analysis (MFA), provides a quantitative understanding of the rates (fluxes) of metabolic reactions within a cell. eurisotop.com
Metabolic network reconstruction involves creating a comprehensive map of all known metabolic reactions in an organism. nih.gov This curated knowledge base links genes to the proteins that catalyze these reactions. nih.gov These reconstructions can be built manually or with semi-automated methods and are often based on genomic data and information from biochemical databases. nih.govnih.gov
With a reconstructed network, flux modeling techniques like Flux Balance Analysis (FBA) can be applied. mdpi.com FBA is a mathematical method that predicts the distribution of metabolic fluxes at a steady state. mdpi.com When combined with stable isotope tracing data from L-Cystine (15N2) experiments, MFA can provide a more dynamic picture of metabolism. It allows researchers to trace the path of the 15N label through various metabolic pathways, revealing how L-Cystine is utilized for the synthesis of other molecules like glutathione and proteins. nih.goveurisotop.com
For example, by tracing the incorporation of 15N from L-Cystine (15N2) into other amino acids and metabolic intermediates, researchers can quantify the activity of specific metabolic pathways. eurisotop.com This provides a much richer understanding than simply measuring metabolite concentrations. eurisotop.com
A study on the parasite Entamoeba histolytica used stable-isotope-labeled L-cysteine to investigate its metabolism. semanticscholar.org By tracing the labeled atoms, they discovered that L-cysteine is involved in the synthesis of proteins, taurine, and other redox-regulating molecules. semanticscholar.org
Algorithms for Protein Turnover Rate Calculation from Isotopic Data
L-Cystine (15N2) is also instrumental in studying protein dynamics, specifically protein turnover, which is the balance between protein synthesis and degradation. Computational algorithms are essential for calculating these rates from stable isotope labeling data.
In a typical experiment, cells or organisms are exposed to L-Cystine (15N2), and the incorporation of the 15N label into newly synthesized proteins is measured over time using mass spectrometry. liverpool.ac.uk The rate of this incorporation is directly related to the protein synthesis rate. Conversely, the rate of loss of the label after switching back to an unlabeled diet provides information on the protein degradation rate. liverpool.ac.uk
Several mathematical models and algorithms have been developed to analyze this type of data. A common approach involves fitting the isotopic enrichment data to exponential decay models. liverpool.ac.uk For example, the relative isotopic abundance (RIA) of a labeled peptide can be plotted against time, and a curve can be fitted to this data to determine the rate constant for protein turnover. liverpool.ac.uk
More sophisticated algorithms can account for various factors that might influence the accuracy of the calculation, such as the recycling of amino acids and the dynamic changes in the precursor pool enrichment. biorxiv.org By precisely measuring the isotopic enrichment of amino acids available for protein synthesis, these models can provide more accurate estimates of protein turnover rates. biorxiv.org
A study on yeast utilized stable isotope-labeled amino acids to measure protein turnover rates. liverpool.ac.uk They developed a strategy that involved fitting the data to a simplified exponential equation to determine the rate of degradation for specific proteins. liverpool.ac.uk
Integration of Omics Data for Systems Biology Insights
The true power of L-Cystine (15N2) research is realized when the data from isotopic tracing is integrated with other "omics" data, such as genomics, transcriptomics, and proteomics. frontiersin.orgbrjac.com.br This systems biology approach provides a comprehensive view of how cellular processes are regulated at multiple levels. frontiersin.orgagronomyjournals.com
Integrating different omics datasets is a significant computational challenge. rsc.org It requires sophisticated bioinformatic tools and statistical methods to identify meaningful correlations and causal relationships between different types of biological molecules. frontiersin.orgbrjac.com.br
For instance, by combining metabolic flux data from L-Cystine (15N2) tracing with transcriptomic data (measuring gene expression), researchers can investigate how changes in gene expression affect metabolic pathways. biorxiv.org Similarly, integrating proteomic data can reveal how the abundance of specific enzymes correlates with metabolic fluxes. biorxiv.org
This multi-omics approach can lead to a deeper understanding of complex biological systems and diseases. brjac.com.brrsc.org For example, it can help identify key regulatory nodes in metabolic networks and uncover the molecular mechanisms underlying various physiological and pathological conditions. agronomyjournals.com The ultimate goal is to create predictive models of biological systems that can be used to design new therapeutic strategies or improve biotechnological processes. scilifelab.se
Recent advancements in analytical techniques and data processing have made the integration of multi-omics data more feasible, leading to a significantly enhanced understanding of the organism under investigation. frontiersin.org
Future Directions and Emerging Research Avenues for L Cystine 15n2
Advancements in Isotopic Labeling Technologies
The landscape of isotopic labeling is continuously evolving, with innovations aimed at enhancing the precision, scope, and temporal resolution of metabolic studies. While traditional methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have been foundational, new approaches are pushing the boundaries of what is possible. rsc.orgnih.gov
Pulsed SILAC (pSILAC), for instance, allows researchers to monitor the synthesis of new proteins over short periods, providing a dynamic view of the proteome. rsc.orgwikipedia.org This is a significant step beyond the steady-state measurements of traditional SILAC. Future developments may focus on refining these pulsed techniques to capture even more transient cellular events.
Another area of advancement is the development of multiplexed labeling strategies. chempep.com Techniques like NeuCode SILAC, which utilizes mass defects from extra neutrons, have already increased the number of conditions that can be compared in a single experiment. wikipedia.org Future iterations of such technologies could further expand this multiplexing capability, enabling more complex experimental designs. The combination of metabolic labeling with chemical labeling techniques, such as isobaric tags for relative and absolute quantification (iTRAQ) and tandem mass tags (TMT), also offers higher-order multiplexing. nih.gov
Furthermore, the development of site-selective and cell-type-specific labeling methods will provide unprecedented spatial resolution in proteomic and metabolic analyses. rsc.orgchempep.com Imagine being able to introduce L-Cystine (15N2) into specific cell populations within a complex tissue or even at specific locations within a protein. These "isotopic zip-codes" would allow for the precise mapping of metabolic activities and protein dynamics in their native biological context. rsc.orgnih.gov
Integration with Multi-Omics Platforms
The true power of L-Cystine (15N2) as a research tool will be fully realized through its integration with multi-omics platforms. chempep.com By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build a more holistic and systems-level understanding of biological processes. nih.govnih.gov
L-Cystine (15N2) is a key component in this integrated approach, providing crucial information on protein and metabolite flux that can be correlated with changes in gene and transcript expression. chempep.commdpi.com For example, a study could use L-Cystine (15N2) to trace the metabolic fate of cysteine into proteins and glutathione (B108866), while simultaneously measuring the expression of genes involved in these pathways. semanticscholar.orghmdb.ca This integrated analysis could reveal novel regulatory mechanisms and pathway interactions that would be missed by any single omics approach alone. nih.govbiologists.com
Future research will likely focus on developing sophisticated bioinformatics tools and statistical models to effectively integrate these large and complex datasets. nih.govacs.org These tools will be essential for identifying meaningful patterns and causal relationships within the data, ultimately leading to a more comprehensive understanding of health and disease. biologists.comresearchgate.net Dynamic multi-omics approaches, which track changes over time, will be particularly powerful in elucidating the complex interplay between different molecular layers. scispace.com
High-Throughput Screening and Analytical Innovations
The demand for faster and more efficient analysis of biological samples is driving innovation in high-throughput screening (HTS) and analytical technologies. The use of isotopically labeled compounds like L-Cystine (15N2) is central to many of these advancements, particularly in the fields of drug discovery and metabolic phenotyping. frontiersin.orgacs.org
Innovations in mass spectrometry (MS), such as high-resolution instruments and advanced ionization techniques, have significantly improved the sensitivity and accuracy of isotope tracing studies. mdpi.comsolubilityofthings.com These technologies allow for the precise measurement of isotopic enrichment in a wide range of metabolites and proteins, even in complex biological matrices. solubilityofthings.comresearchgate.net The development of micromethods requiring minimal sample volumes is also crucial, especially for studies involving precious biological materials. chempep.comresearchgate.net
Looking ahead, the combination of stable isotope labeling with automated HTS platforms will enable the rapid screening of large compound libraries for their effects on specific metabolic pathways. frontiersin.org For example, researchers could use L-Cystine (15N2) to screen for drugs that modulate cysteine metabolism, a pathway implicated in various diseases. semanticscholar.org Furthermore, the integration of MS with spatial technologies, such as matrix-assisted laser desorption/ionization (MALDI) imaging, allows for the visualization of metabolic activity within tissues at a microscopic level. bruker.comthe-innovation.orgthe-innovation.org This spatial metabolomics approach, combined with isotope tracers, offers a powerful tool for understanding metabolic heterogeneity in complex biological systems. bruker.comthe-innovation.org
| Technology | Application in L-Cystine (15N2) Research | Potential Impact |
| High-Resolution Mass Spectrometry | Accurate quantification of 15N enrichment in proteins and metabolites. mdpi.comsolubilityofthings.com | Increased precision in metabolic flux analysis. |
| Pulsed SILAC (pSILAC) | Measuring the rate of new protein synthesis incorporating L-Cystine (15N2). rsc.orgwikipedia.org | Dynamic view of proteome changes in response to stimuli. |
| Spatial Metabolomics (e.g., MALDI-MSI) | Visualizing the distribution of L-Cystine (15N2) and its metabolites in tissue sections. bruker.comthe-innovation.orgthe-innovation.org | Understanding metabolic heterogeneity in complex tissues. |
| Automated High-Throughput Screening | Screening compound libraries for effects on cysteine metabolism using L-Cystine (15N2) as a tracer. frontiersin.org | Accelerated drug discovery and target identification. |
Exploration of Novel Metabolic Pathways and Regulations
L-Cystine (15N2) is an invaluable tool for elucidating novel metabolic pathways and regulatory networks. By tracing the journey of the 15N label through various metabolic transformations, researchers can identify previously unknown biochemical reactions and connections. the-innovation.orgnih.govasm.org
For instance, stable isotope tracing has been instrumental in uncovering the details of L-cysteine catabolism and its role in cellular energy metabolism. semanticscholar.org Studies using labeled cysteine have identified novel metabolites and enzymatic steps, providing new insights into how cells regulate sulfur metabolism. nih.govasm.org
Future research will likely leverage L-Cystine (15N2) to explore metabolic reprogramming in various disease states, such as cancer. mdpi.comsemanticscholar.org By comparing the metabolic fluxes in healthy and diseased cells, scientists can identify key metabolic vulnerabilities that could be targeted for therapeutic intervention. mdpi.com The study of L-cysteine metabolism is particularly relevant in this context, as it is a precursor to the major intracellular antioxidant glutathione and plays a critical role in redox homeostasis. semanticscholar.orghmdb.ca
Moreover, the use of L-Cystine (15N2) in combination with genetic manipulation techniques, such as CRISPR-based approaches, will allow for a detailed dissection of metabolic pathway regulation. chempep.com By perturbing specific genes and observing the resulting changes in metabolic flux, researchers can build comprehensive models of how these pathways are controlled.
| Research Area | Application of L-Cystine (15N2) | Key Findings and Future Goals |
| Cancer Metabolism | Tracing cysteine flux in cancer cells to understand metabolic reprogramming. mdpi.comsemanticscholar.org | Identification of novel therapeutic targets in cysteine metabolic pathways. semanticscholar.org |
| Neurodegenerative Diseases | Investigating the role of cysteine and glutathione metabolism in neuronal health and disease. biologists.comresearchgate.net | Elucidating the link between metabolic dysfunction and protein aggregation. biologists.com |
| Microbiome Research | Tracking the utilization of L-Cystine (15N2) by gut microbes. chempep.com | Understanding the contribution of the microbiome to host cysteine metabolism. |
| Inborn Errors of Metabolism | Diagnosing and monitoring metabolic disorders related to cysteine metabolism. researchgate.net | Development of novel diagnostic and therapeutic strategies. |
Q & A
Q. How can researchers mitigate contamination artifacts in 15N₂-based assays?
- Methodological Answer : Implement a three-step protocol: (i) Pre-test commercial ¹⁵N₂ gas batches for ammonium/nitrate contaminants (see Table 1). (ii) Use negative controls with argon-purified media. (iii) Apply correction factors for residual contamination in rate calculations. Table 1 : Contamination levels in commercial ¹⁵N₂ batches (adapted from ):
| Batch Source | ¹⁵NH₄⁺ (nmol/L) | ¹⁵NO₃⁻ (nmol/L) |
|---|---|---|
| Sigma-Alderich A | 320 ± 45 | 210 ± 30 |
| Campro Scientific | 85 ± 12 | <10 |
Q. What frameworks (e.g., FINER criteria) ensure rigorous experimental design for L-Cystine (15N₂) studies?
- Methodological Answer : Apply the FINER framework:
- Feasible : Use pilot studies to confirm ¹⁵N₂ uptake kinetics in target organisms.
- Novel : Compare L-Cystine (15N₂) against other labeled amino acids (e.g., ¹⁵N-lysine) for pathway specificity.
- Ethical : Adhere to biosafety protocols for handling isotopic compounds.
- Relevant : Link findings to broader fields like proteostasis or nitrogen cycle modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
